molecular formula C18H18ClN5O2S B2377164 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 734536-34-6

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2377164
CAS No.: 734536-34-6
M. Wt: 403.89
InChI Key: XOCBHACNVBPNAN-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-methoxyphenyl moiety. A sulfanyl bridge connects the triazole ring to an acetamide group, which is further substituted with a 3-chloro-4-methylphenyl group (synonyms: ZINC3291916, STL340059, 734542-23-5) . The structural complexity of this molecule is designed to optimize interactions with biological targets, leveraging the triazole's hydrogen-bonding capacity and the chloro-methylphenyl group's lipophilicity.

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-7-8-12(9-14(11)19)21-16(25)10-27-18-23-22-17(24(18)20)13-5-3-4-6-15(13)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCBHACNVBPNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form an intermediate, which is then reacted with a triazole derivative under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the triazole structure exhibit notable anticancer properties. In a study involving various derivatives of triazoles:

  • The compound was tested against multiple cancer cell lines, showing significant cytotoxic effects.
  • The mechanism of action was primarily attributed to the induction of apoptosis in cancer cells, which was evaluated through assays measuring cell viability and apoptosis markers .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are known for their antifungal and antibacterial activities:

  • Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for further development in treating infections .

Biochemical Mechanisms

The mechanisms through which this compound exerts its biological effects involve several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in the apoptosis of cancer cells, suggesting that the compound may enhance oxidative stress within these cells .

Case Study 1: Anticancer Screening

In a comprehensive screening of a drug library on multicellular spheroids, researchers identified this compound as a novel anticancer agent. The study highlighted:

  • Its effectiveness against various human cancer cell lines.
  • A comparison with standard chemotherapeutics showed superior potency in some cases .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria:

  • Results indicated significant inhibition zones in agar diffusion assays, suggesting strong antibacterial activity.
  • Further investigations into its mode of action revealed disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues, with supporting research findings:

Compound Name/ID Triazole Substituents Acetamide Substituents Key Biological Activities References
Target Compound 4-amino, 5-(2-methoxyphenyl) 3-chloro-4-methylphenyl Potential antimicrobial/anti-inflammatory (inferred from structural analogs)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-amino, 5-(2-chlorophenyl) 3-methoxyphenyl Enhanced antibacterial activity due to electron-withdrawing Cl substituent
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) 3-methylphenyl Improved metabolic stability; moderate antifungal activity
N-(4-acetamidophenyl)-2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-amino, 5-(4-chlorophenyl) 4-acetamidophenyl High anti-inflammatory activity via COX-2 inhibition
2-(4-amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides 4-amino, 5-methyl Thiazolyl-linked benzyl groups Anticancer activity (IC₅₀ = 8–12 µM against HeLa cells)
AM33 (from ) 4-amino, 5-(2-hydroxyphenyl) 4-methoxyphenyl Reverse transcriptase inhibition (Kᵢ = 2.4 nM), superior to Nevirapine
Compound 17 (from ) 5-(4-acetamidophenoxymethyl), 4-phenyl 4-acetylphenyl Anti-exudative activity comparable to diclofenac sodium (8 mg/kg)
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) 4-fluorophenyl Not explicitly reported; structural similarity suggests potential kinase inhibition

Key Findings from Comparative Analysis

Impact of Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., Cl at position 5 of the triazole) enhance antibacterial activity by increasing electrophilicity and target binding .

Role of Acetamide Substituents :

  • Bulky lipophilic groups (e.g., 3-chloro-4-methylphenyl) enhance membrane permeability, critical for anticancer activity .
  • Polar substituents (e.g., 4-acetamidophenyl) improve anti-inflammatory efficacy by facilitating hydrogen bonding with COX-2 .

Biological Activity Trade-offs :

  • Hydroxyphenyl-substituted triazoles (AM33) exhibit potent enzyme inhibition but may suffer from metabolic instability compared to methoxy analogues .
  • Thiazolyl-linked derivatives () show narrow-spectrum anticancer activity, whereas chloro-phenyl derivatives () have broader antimicrobial applications.

Contradictions and Unresolved Questions :

  • While electron-withdrawing groups favor antibacterial activity, they may reduce anti-inflammatory efficacy due to altered pharmacokinetics .
  • The optimal balance between lipophilicity (e.g., chloro-methyl groups) and polarity (e.g., methoxy groups) remains unclear for multitarget applications .

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide is a derivative of the triazole class known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₁₁H₁₂ClN₄O₃S
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 565179-65-9

Biological Activity Overview

Triazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific compound under investigation has shown promising results in various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:

  • Antibacterial Activity :
    • The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and 40 to 70 µM against Escherichia coli .
    • Comparative studies indicated that the activity of this compound was lower than that of standard antibiotics like ceftriaxone, which had MIC values of 0.1 µM against E. coli .
  • Antifungal Activity :
    • Triazole derivatives are commonly used as antifungal agents. Although specific data on this compound's antifungal efficacy is limited, related compounds in the triazole family have demonstrated significant activity against various fungal pathogens .

Anticancer Potential

The anticancer properties of triazole derivatives are noteworthy. A study screening a library of compounds found that certain triazole derivatives exhibited cytotoxic effects on multiple cancer cell lines, including leukemia and breast cancer cells . Although specific data on the compound is sparse, its structural similarity to other active triazoles suggests potential anticancer activity.

Case Studies and Research Findings

Several case studies have reported on the synthesis and biological evaluation of related triazole compounds:

  • Synthesis and Evaluation :
    • A study synthesized various triazole derivatives and evaluated their biological activities using a range of assays. The results indicated that modifications to the phenyl groups significantly affected their antimicrobial and anticancer activities .
  • Mechanism of Action :
    • Triazoles often function by inhibiting key enzymes involved in microbial cell wall synthesis or DNA replication. This mechanism is crucial for their antibacterial and antifungal properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus20–40 µM
Escherichia coli40–70 µM
AntifungalVarious fungal pathogensNot specified
AnticancerLeukemia, breast cancer cellsNot specified

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